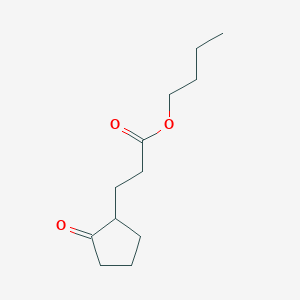
Butyl 3-(2-oxocyclopentyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 3-(2-oxocyclopentyl)propanoate: is an organic compound with the molecular formula C12H20O3 . It is a butyl ester derivative of 3-(2-oxocyclopentyl)propanoic acid. This compound is characterized by its unique structure, which includes a cyclopentanone ring fused to a propanoate moiety. It is used in various chemical and industrial applications due to its reactivity and functional properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of butyl 3-(2-oxocyclopentyl)propanoate typically involves the esterification of 3-(2-oxocyclopentyl)propanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is typically obtained through distillation and purification steps .
化学反应分析
Types of Reactions: Butyl 3-(2-oxocyclopentyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides.
科学研究应用
Chemistry: Butyl 3-(2-oxocyclopentyl)propanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies .
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It may also be explored for its potential pharmacological properties, although specific applications in medicine are still under investigation .
Industry: The compound finds applications in the production of fragrances, flavors, and other fine chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various industrial products .
作用机制
The mechanism of action of butyl 3-(2-oxocyclopentyl)propanoate involves its interaction with specific molecular targets. In chemical reactions, the ester group can undergo hydrolysis to form the corresponding acid and alcohol. The cyclopentanone ring can participate in various reactions, including nucleophilic addition and substitution .
相似化合物的比较
- Butyl 3-(2-oxocyclohexyl)propanoate
- Butyl 3-(2-oxocyclobutyl)propanoate
- Ethyl 3-(2-oxocyclopentyl)propanoate
Uniqueness: Butyl 3-(2-oxocyclopentyl)propanoate is unique due to its specific ring size and ester functionality. Compared to its analogs with different ring sizes, it exhibits distinct reactivity and physical properties. For example, the cyclopentanone ring provides a balance between ring strain and stability, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
butyl 3-(2-oxocyclopentyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-3-9-15-12(14)8-7-10-5-4-6-11(10)13/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZZOGLFHYDUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCC1CCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














